molecular formula C7H7BCl2 B14150649 Dichloro(4-methylphenyl)borane CAS No. 4250-45-7

Dichloro(4-methylphenyl)borane

Katalognummer: B14150649
CAS-Nummer: 4250-45-7
Molekulargewicht: 172.85 g/mol
InChI-Schlüssel: HVYKBZIMZNCXJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichloro(4-methylphenyl)borane is an organoboron compound with the chemical formula C7H7BCl2 It is a derivative of borane, where the boron atom is bonded to two chlorine atoms and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichloro(4-methylphenyl)borane can be synthesized through the reaction of 4-methylphenylboronic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C7H7B(OH)2+SOCl2C7H7BCl2+SO2+H2OC_7H_7B(OH)_2 + SOCl_2 \rightarrow C_7H_7BCl_2 + SO_2 + H_2O C7​H7​B(OH)2​+SOCl2​→C7​H7​BCl2​+SO2​+H2​O

This method involves the conversion of the boronic acid to the corresponding boron dichloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Dichloro(4-methylphenyl)borane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form borane derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the presence of a base.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted borane derivatives such as boronic esters or amides.

    Reduction Reactions: Products include borane or borohydride derivatives.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Wissenschaftliche Forschungsanwendungen

Dichloro(4-methylphenyl)borane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.

    Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Industry: Used in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of dichloro(4-methylphenyl)borane involves its ability to act as an electrophile due to the presence of the electron-deficient boron atom. In coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dichlorophenylborane: Similar structure but without the methyl group on the phenyl ring.

    Dichloro(4-methoxyphenyl)borane: Similar structure with a methoxy group instead of a methyl group.

    Dichloro(4-chlorophenyl)borane: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

Dichloro(4-methylphenyl)borane is unique due to the presence of the 4-methyl group, which can influence its reactivity and steric properties. This can lead to different reaction outcomes and selectivities compared to its analogs.

Eigenschaften

CAS-Nummer

4250-45-7

Molekularformel

C7H7BCl2

Molekulargewicht

172.85 g/mol

IUPAC-Name

dichloro-(4-methylphenyl)borane

InChI

InChI=1S/C7H7BCl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3

InChI-Schlüssel

HVYKBZIMZNCXJR-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)C)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.